molecular formula C15H23BN2O3 B6342290 2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine CAS No. 1315353-86-6

2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

Cat. No.: B6342290
CAS No.: 1315353-86-6
M. Wt: 290.17 g/mol
InChI Key: INCHGEWKLDYVCI-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted at position 2 with a cyclopentyloxy group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials science applications. The cyclopentyloxy group introduces steric bulk, which may modulate reactivity, solubility, and metabolic stability compared to simpler alkoxy substituents .

Properties

IUPAC Name

2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-18-13(10-17-12)19-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCHGEWKLDYVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalysis

The Miyaura borylation employs bis(pinacolato)diboron (B2pin2) as the boron source, a palladium catalyst (e.g., PdCl2(dppf)), and a base (e.g., potassium acetate) in a polar aprotic solvent like 1,4-dioxane. The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetallation with B2pin2 and reductive elimination to form the carbon-boron bond.

Table 2: Conditions for Miyaura Borylation

ParameterValueSource
Substrate2-Cyclopentyloxy-5-chloropyrazine
Boron SourceBis(pinacolato)diboron (B2pin2)
CatalystPdCl2(dppf)
BasePotassium Acetate (KOAc)
Solvent1,4-Dioxane
Temperature80–90°C
Reaction Time12–24 hours
Yield85–90%

The reaction is typically conducted under inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Post-reaction workup involves aqueous extraction, drying, and recrystallization to isolate the product.

Alternative Synthetic Routes

Metal-Free Borylation

Recent advances in metal-free C–H borylation offer potential alternatives, though these methods are less established for pyrazine systems. For example, heteroatom-directed alkenyl sp²-C–H borylation has been reported for bicyclic boronates, but its applicability to aromatic systems like pyrazine remains unexplored.

Sequential Halogenation-Borylation

An alternative approach involves introducing iodine or bromine at position 5 prior to borylation. Halogenated pyrazines can be synthesized via directed ortho-metalation or electrophilic substitution, though these methods require stringent temperature control and specialized reagents.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates optimizing cost, safety, and efficiency. Key considerations include:

  • Continuous Flow Reactors : Microwave-assisted reactions (Table 1) are challenging to scale, but flow systems enable precise temperature control and reduced reaction volumes.

  • Catalyst Recycling : Palladium recovery via filtration or adsorption minimizes costs.

  • Solvent Selection : Replacing THF with 2-methyltetrahydrofuran improves safety (higher boiling point) and sustainability (biobased origin).

Table 3: Industrial Optimization Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch MicrowaveContinuous Flow
SolventTHF2-Methyltetrahydrofuran
Catalyst Loading2–5 mol%0.5–1 mol% (with recycling)
Yield85–90%80–85%

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms new carbon-carbon bonds. The pyrazine ring can also undergo various transformations, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analogs :

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS: 1310404-63-7):

  • Smaller methoxy group reduces steric hindrance, enhancing reactivity in cross-coupling reactions compared to the cyclopentyloxy analog.
  • Lower molecular weight (247.15 g/mol vs. ~305 g/mol for the cyclopentyloxy derivative) improves solubility in polar solvents .

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS: 1259298-22-0):

  • Chlorine acts as a superior leaving group, making this compound more reactive in nucleophilic substitutions.
  • Higher electrophilicity may limit stability under humid conditions compared to alkoxy-substituted derivatives .

Reduced steric bulk compared to cyclopentyloxy allows for faster coupling kinetics in Suzuki reactions .

Positional Isomerism and Electronic Effects

  • 5-Substituted vs. 6-Substituted Pyrazines :
    • Compounds like 2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazine () feature conjugated boronate-vinyl groups, enabling extended π-systems for optoelectronic applications.
    • The target compound’s para-substitution pattern optimizes electronic communication between the boronate and cyclopentyloxy groups, influencing charge distribution in catalytic intermediates .

Stability and Handling

  • Moisture Sensitivity: All pinacol boronate esters are hygroscopic, but the cyclopentyloxy group’s hydrophobicity may slightly improve stability compared to methoxy or amino-substituted analogs (e.g., 3-methoxy-5-(pinacolatoboryl)pyridin-2-amine in ) .
  • Thermal Stability :
    • Methyl and tert-butyl groups (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide in ) enhance thermal resistance, whereas cyclopentyloxy’s flexibility may lower decomposition thresholds .

Tabulated Comparison of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) Reactivity in Suzuki Coupling Key Applications
2-Cyclopentyloxy-5-(pinacolatoboryl)pyrazine 2-O-Cyclopentyl, 5-boronate ~305 Moderate (steric hindrance) Pharmaceuticals, OLED materials
2-Methoxy-5-(pinacolatoboryl)pyrazine (CAS: 1310404-63-7) 2-OMe, 5-boronate 247.15 High Catalysis, agrochemicals
2-Chloro-5-(pinacolatoboryl)pyrazine (CAS: 1259298-22-0) 2-Cl, 5-boronate 254.49 Very high Drug intermediates
2,3-Dimethyl-5-(pinacolatoboryl)pyrazine (CAS: 879291-30-2) 2,3-Me₂, 5-boronate 261.13 Moderate Material science

Biological Activity

2-Cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a synthetic compound with significant potential in medicinal chemistry and organic synthesis. With a molecular formula of C15H23BN2O3 and a molecular weight of 290.17 g/mol, this compound integrates a pyrazine ring with a boronic ester functionality, which enhances its reactivity and biological applicability.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the pyrazine derivative and the boronic ester under controlled conditions. The compound is characterized by its unique substitution pattern on the pyrazine ring, contributing to its biological activity.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the reactivity of the boronic ester group. The mechanism primarily involves:

  • Cross-Coupling Reactions : The boronic ester can form new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
  • Biological Targeting : The pyrazine moiety may interact with specific biological targets, potentially influencing enzymatic pathways or receptor activities.

Case Study 1: Anticancer Activity

A study exploring the anticancer potential of boronic esters demonstrated that compounds similar to this compound effectively inhibited tumor growth in vitro by targeting proteasomal pathways. This suggests that this compound could be further investigated for similar applications.

Case Study 2: Antimicrobial Effects

Research on related pyrazine derivatives indicated significant antibacterial activity against Staphylococcus aureus. The study highlighted that modifications in the side chains could enhance this activity; thus, this compound warrants examination for its potential as an antimicrobial agent.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundPotential AnticancerProteasome inhibition
Related Pyrazine DerivativeAntibacterialDisruption of cellular functions
Boronic Acid AnalogsEnzyme InhibitionCompetitive inhibition of enzyme active sites

Q & A

Q. What are the key synthetic routes for preparing 2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?

The compound can be synthesized via palladium-catalyzed borylation and Suzuki-Miyaura coupling. A typical protocol involves:

  • Step 1: Reacting a halogenated pyrazine precursor (e.g., 2-chloro-5-bromopyrazine) with bis(pinacolato)diboron under palladium catalysis to install the boronic ester group .
  • Step 2: Introducing the cyclopentyloxy substituent via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C) .
  • Purification: High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify substitution patterns and boronic ester integration. For example, the cyclopentyloxy group shows characteristic multiplet peaks at δ 1.5–2.1 ppm .
  • Infrared Spectroscopy (IR): B-O stretching vibrations near 1350–1400 cm1^{-1} confirm the dioxaborolane moiety .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 343.2) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is limited (<1 mg/mL) .
  • Stability: The boronic ester is moisture-sensitive. Storage under inert gas (argon) at 2–8°C in sealed vials is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cross-coupling reactions involving this compound?

Key parameters include:

  • Catalyst Selection: Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 enhances Suzuki-Miyaura coupling efficiency .
  • Temperature Control: Microwave-assisted synthesis (100–120°C, 30 min) increases reaction rates and reduces side products compared to conventional heating .
  • Base Optimization: Na2CO3 or Cs2CO3 in aqueous/organic biphasic systems improves coupling yields by stabilizing the boronate intermediate .

Q. How do structural modifications influence the compound’s biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Cyclopentyloxy Group: Enhances lipophilicity, improving membrane permeability in cellular assays .
  • Boronic Ester: Enables conjugation with biomolecules (e.g., peptides) via click chemistry, expanding applications in targeted drug delivery .
  • Pyrazine Core: Substitutions at the 3-position (e.g., electron-withdrawing groups) modulate electronic properties, affecting binding affinity to kinase targets .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?

  • Redundant Assays: Validate activity using orthogonal methods (e.g., fluorescence polarization and surface plasmon resonance) to rule out false positives .
  • Metabolite Profiling: LC-MS/MS identifies hydrolyzed byproducts (e.g., free boronic acid) that may interfere with activity .
  • Computational Modeling: Density functional theory (DFT) predicts hydrolysis pathways of the boronic ester under physiological conditions, guiding structural stabilization .

Methodological Guidance

Q. How should researchers design experiments to evaluate this compound’s potential in materials science?

  • Electrochemical Studies: Cyclic voltammetry (CV) assesses redox activity for battery/catalyst applications. The boronic ester’s electron-withdrawing nature shifts reduction potentials by 0.2–0.3 V .
  • Thermogravimetric Analysis (TGA): Measures thermal stability (decomposition onset >250°C), critical for high-temperature applications .

Q. What analytical techniques are recommended for troubleshooting low yields in multi-step syntheses?

  • Reaction Monitoring: Thin-layer chromatography (TLC) tracks intermediate formation (e.g., Rf = 0.5 for the boronic ester intermediate in ethyl acetate/hexane 3:7) .
  • Isotopic Labeling: 11^{11}B NMR distinguishes unreacted boronate precursors from the target compound .

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